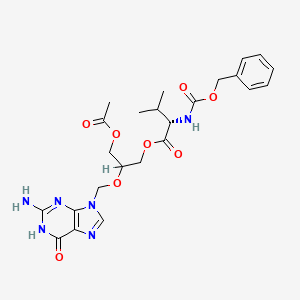
O-Acetyl N-Benzyloxycarbonyl Valganciclovir
Overview
Description
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is used in Ganciclovir impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Ganciclovir and its related formulations .
Molecular Structure Analysis
The molecular formula of O-Acetyl N-Benzyloxycarbonyl Valganciclovir is C24H30N6O8 . The molecular weight is 530.5 g/mol . The IUPAC name is [3-acetyloxy-2- [ (2-amino-6-oxo-1 H -purin-9-yl)methoxy]propyl] (2 S )-3-methyl-2- (phenylmethoxycarbonylamino)butanoate .Chemical Reactions Analysis
The specific chemical reactions involving O-Acetyl N-Benzyloxycarbonyl Valganciclovir are not detailed in the search results. It is used in Ganciclovir impurity profiling .Physical And Chemical Properties Analysis
The physical and chemical properties of O-Acetyl N-Benzyloxycarbonyl Valganciclovir include its molecular formula C24H30N6O8, and a molecular weight of 530.5 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- Valganciclovir hydrochloride, synthesized from ganciclovir, is a significant compound related to O-Acetyl N-Benzyloxycarbonyl Valganciclovir. Its synthesis involves tritylation of ganciclovir and condensation with N-benzyloxycarbonyl-L-valine, followed by several chemical processes, yielding an overall yield of 34% (Zhao Shi-ku, 2015).
Analytical Techniques
- A study detailed the use of multi-walled carbon nanotube modified glassy carbon electrodes as a voltammetric nanosensor for sensitive determination of valganciclovir in pharmaceuticals. This approach highlights the importance of advanced analytical methods in studying drugs like O-Acetyl N-Benzyloxycarbonyl Valganciclovir (B. DOĞAN-TOPAL et al., 2013).
Stability and Degradation
- A study focused on the stability of valganciclovir, a related compound, based on forced degradation studies. Understanding stability is crucial for drugs like O-Acetyl N-Benzyloxycarbonyl Valganciclovir (S. Sawant & V. Barge, 2014).
Pharmacokinetics
- Research on valganciclovir's pharmacokinetics, especially after oral dosages, provides insights into the bioavailability and systemic behavior of similar compounds, including O-Acetyl N-Benzyloxycarbonyl Valganciclovir (F. Brown et al., 1999).
Drug Transport Mechanisms
- The transport of valganciclovir by the amino acid transporter ATB0,+ indicates the significance of understanding how similar drugs, including O-Acetyl N-Benzyloxycarbonyl Valganciclovir, are absorbed and distributed in the body (N. S. Umapathy et al., 2004).
Therapeutic Applications
- Studies on the therapeutic applications of valganciclovir, particularly in cytomegalovirus (CMV) disease, provide a context for understanding the potential therapeutic roles of O-Acetyl N-Benzyloxycarbonyl Valganciclovir (A. Åsberg et al., 2007).
Impurity Characterization
- A study on the synthesis of Valganciclovir Hydrochloride Congeners, including O-Acetyl N-Benzyloxycarbonyl Valganciclovir, contributes to understanding the impurity profile and quality control of such drugs (K. S. Babu et al., 2013).
Pharmacokinetic Monitoring
- Research on limited sampling strategies for predicting ganciclovir exposure after valganciclovir administration provides insights into therapeutic drug monitoring strategies that could be relevant for O-Acetyl N-Benzyloxycarbonyl Valganciclovir (A. Facchin et al., 2023).
Mechanism of Action
Target of Action
The primary target of O-Acetyl N-Benzyloxycarbonyl Valganciclovir is the cytomegalovirus (CMV). This compound is used to treat cytomegalovirus infections, particularly CMV retinitis in patients diagnosed with acquired immunodeficiency syndrome .
Mode of Action
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a prodrug of ganciclovir . It exists as a mixture of two diastereomers that are rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase. It is then further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir, being an analogue of guanosine, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .
Pharmacokinetics
After oral administration, O-Acetyl N-Benzyloxycarbonyl Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases . The conversion to ganciclovir allows for improved bioavailability compared to administering ganciclovir directly .
Result of Action
The result of O-Acetyl N-Benzyloxycarbonyl Valganciclovir’s action is the inhibition of viral DNA synthesis. This occurs because ganciclovir triphosphate, the active form of the drug, is incorporated into the DNA strand replacing many of the adenosine bases. This prevents DNA synthesis, as phosphodiester bridges can no longer be built, destabilizing the strand .
properties
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPPXVLNHJWMG-ZVAWYAOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432122 | |
| Record name | [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194159-22-3 | |
| Record name | [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 3-(acetyloxy)-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K58XWW53RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



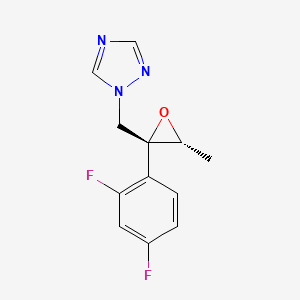
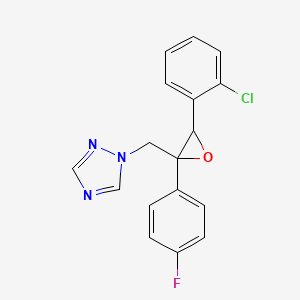

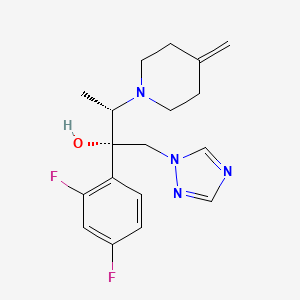
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)


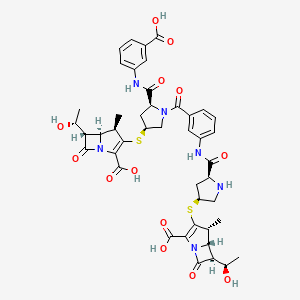
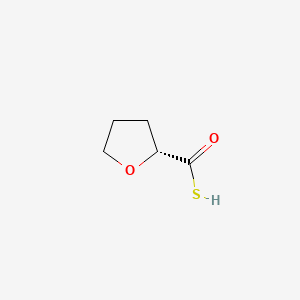
![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)